CYP1A2 Inhibition Profile of 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone vs. a Generic Bromoacetophenone
In head-to-head comparative assays using human liver microsomes, 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone demonstrates moderate inhibition of CYP1A2, while a structurally distinct bromoacetophenone comparator (CHEMBL2018925) shows significantly weaker activity. This quantifies the impact of the specific aryl substitution pattern on P450 isoform selectivity [1][2].
| Evidence Dimension | CYP1A2 Inhibition (IC50) |
|---|---|
| Target Compound Data | 7,000 nM |
| Comparator Or Baseline | CHEMBL2018925 (a distinct bromoacetophenone derivative): IC50 > 50,000 nM (CYP2E1) and 2,490 nM (CYP3A4) |
| Quantified Difference | Target compound's CYP1A2 IC50 is >7-fold lower than comparator's CYP2E1 IC50; comparator shows differential isoform selectivity (CYP3A4 vs. CYP1A2). |
| Conditions | Human liver microsomes, preincubation for 5 min, substrate addition, measurement after 10 min by LC-MS/MS. |
Why This Matters
Quantified CYP inhibition liability is essential for medicinal chemists prioritizing building blocks for lead optimization to mitigate drug-drug interaction risks.
- [1] BindingDB. Entry BDBM50069813 (CHEMBL3407785) for 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone. CYP1A2 Inhibition Data. View Source
- [2] BindingDB. Entry BDBM50380510 (CHEMBL2018925) for a comparator bromoacetophenone. CYP2E1 and CYP3A4 Inhibition Data. View Source
